molecular formula C18H16N2O2S B2369818 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-71-4

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2369818
CAS No.: 912763-71-4
M. Wt: 324.4
InChI Key: YHMWVOZXVWFADP-UHFFFAOYSA-N
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Description

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-acetylbenzoic acid with 5,7-dimethyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted benzothiazole or benzamide derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two methyl groups on the benzothiazole ring, which can influence its electronic properties, steric effects, and overall biological activity. These structural features may enhance its potency and selectivity as a therapeutic agent or its performance in materials science applications .

Biological Activity

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{14}N_{2}OS
  • Molecular Weight : 274.35 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)

Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities. The mechanism of action for this compound is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease.

Neuroprotective Effects

A study focusing on benzothiazole derivatives reported that compounds similar to this compound demonstrated neuroprotective effects against oxidative stress and Aβ aggregation, which are critical factors in Alzheimer's disease progression .

Table 1: Neuroprotective Activity of Benzothiazole Derivatives

CompoundAChE Inhibition IC50 (μM)Neuroprotective ActivityReference
This compoundTBDYes
Benzothiazole derivative 10.08 ± 0.01Yes
Benzothiazole derivative 20.15 ± 0.02Yes

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis has been highlighted in recent research .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of ActionReference
This compoundHT1080 (fibrosarcoma)TBDInduces apoptosis
Benzothiazole derivative AMCF7 (breast cancer)TBDCell cycle arrest
Benzothiazole derivative BA549 (lung cancer)TBDApoptosis induction

Case Studies

  • Alzheimer's Disease Model : In a model using human fibroblast cells (HT1080), the compound exhibited significant inhibition of AChE activity with a safety profile indicating low cytotoxicity. This suggests its potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Treatment : Another study evaluated the anticancer effects of similar benzothiazole derivatives against various cancer cell lines, showing promising results in terms of inducing apoptosis and inhibiting cell proliferation .

Properties

IUPAC Name

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMWVOZXVWFADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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